N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-2-4-12(5-3-10)17-14(19)18-7-11-6-15-9-16-13(11)8-18/h2-6,9H,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWLLFXPSGTYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with p-toluidine under controlled conditions. The reaction is often catalyzed by acids or bases, and the intermediate products are purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in derivatives with modified functional groups .
Scientific Research Applications
N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound mimics the adenine ring of ATP, allowing it to bind to the active sites of kinases and inhibit their activity. This inhibition disrupts oncogenic signaling pathways, leading to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yield : The tert-butyl dichloro derivative (22% yield) highlights challenges in macrocyclic heterocycle synthesis, likely due to steric hindrance from the tert-butyl group .
- Regioselectivity : Pyrazolo[3,4-d]pyrimidines achieve higher yields (60–85%) via optimized multi-component reactions, emphasizing the advantage of fused ring systems in stabilizing intermediates .
- Functional Group Impact : The p-tolyl carboxamide group in the target compound may improve solubility compared to thione or chloro analogs, though this requires experimental validation.
Table 2: Reported Bioactivity of Analogous Compounds
Key Observations :
- Antimicrobial Potential: While thiazolo[3,2-a]pyrimidines exhibit direct antimicrobial effects, the target compound’s carboxamide group may favor eukaryotic target selectivity (e.g., kinases) over prokaryotic systems .
- Kinase Inhibition : The tert-butyl dichloro analog serves as a precursor for JAK inhibitors, suggesting that the p-tolyl carboxamide derivative could be tailored for similar applications with improved pharmacokinetics .
Biological Activity
N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse therapeutic applications. The synthesis typically involves multi-step reactions, including the condensation of pyrimidine derivatives with p-toluidine. Common methods include:
- Condensation Reaction : Pyrimidine derivatives are reacted with p-toluidine under acidic or basic conditions.
- Purification : The resulting compound is purified using recrystallization or chromatography to achieve pharmaceutical-grade purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth.
Key Findings:
- Inhibition of CDK Activity : Studies have shown that this compound can inhibit CDK2 and CDK4 with IC50 values in the micromolar range, suggesting its potential as a therapeutic agent in cancer treatment .
- Cell Line Studies : In vitro studies have demonstrated that the compound induces cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Biological Activity Summary
| Compound Name | Target Kinase | IC50 (µM) | Cell Lines Tested | Mechanism of Action |
|---|---|---|---|---|
| This compound | CDK2 | 0.16 | MCF-7, A549 | Induces apoptosis |
| Other Pyrazole Derivatives | Various | Varies | Various | Varies |
Case Studies
- Study on MCF-7 Cells : In a study evaluating the effects of this compound on MCF-7 cells, researchers found that the compound significantly inhibited cell proliferation with an IC50 of 0.25 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways .
- A549 Lung Cancer Model : Another study focused on A549 cells where the compound demonstrated similar apoptotic effects and inhibited growth with an IC50 value of 0.30 µM. The mechanism was linked to the disruption of cell cycle progression .
Q & A
Q. How can metabolic liabilities (e.g., CYP450 inhibition) be assessed during preclinical development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
